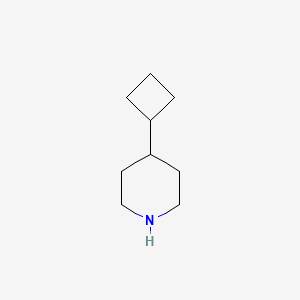![molecular formula C20H16N4O4S B2692968 2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide CAS No. 1111974-20-9](/img/structure/B2692968.png)
2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
The compound has been utilized in the synthesis of novel antimicrobial agents. A study by Patel and Patel (2010) demonstrated the creation of fluoroquinolone-based 4-thiazolidinones, which showed potential in antifungal and antibacterial activities. Similarly, Desai, Vaghani, and Shihora (2013) synthesized fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, exhibiting remarkable in vitro antimicrobial potency against various bacterial and fungal species (Patel & Patel, 2010); (Desai, Vaghani, & Shihora, 2013).
Luminescent Properties and Photo-Induced Electron Transfer
Gan, Chen, Chang, and Tian (2003) explored the luminescent properties of naphthalimides with piperazine substituents. The study focused on understanding the photo-induced electron transfer, potentially useful in developing pH probes and fluorescence quenching applications (Gan, Chen, Chang, & Tian, 2003).
Synthesis of Bioactive Molecules for Pharmacological Screening
Patel, Sreenivasa, Jayachandran, and Kumar (2009) synthesized bioactive molecules with fluoro substituted benzothiazoles, including sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, suggesting their potential in diverse biological and pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Novel Antibacterial Agents
A study by Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, and Koike (2003) identified fluoroquinolones as major antibacterial agents. They explored the structure-activity relationship of naphthyridones and quinolones, highlighting the importance of specific molecular modifications for enhanced antibacterial activity (Kuramoto et al., 2003).
Imaging of Sigma2 Receptor Status of Tumors
Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, and Mach (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging. These compounds were investigated to image the sigma2 receptor status of solid tumors, indicating their potential in cancer diagnostics (Tu et al., 2007).
EGFR Inhibitors with Antiproliferative Activities
Zhang, Wang, Li, Le, Liu, Yang, Li, Bao, and Yan (2021) synthesized 3-methylquinazolinone derivatives as EGFR inhibitors. These compounds showed significant antiproliferative activities against tumor cells, suggesting their application in cancer treatment (Zhang et al., 2021).
Propiedades
IUPAC Name |
7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKFHDGXBIROQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)


![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)
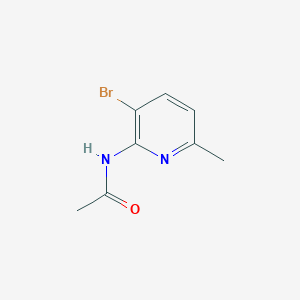

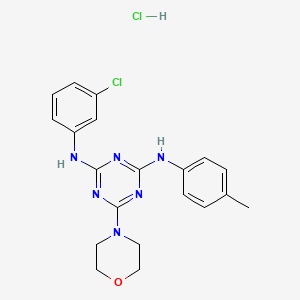
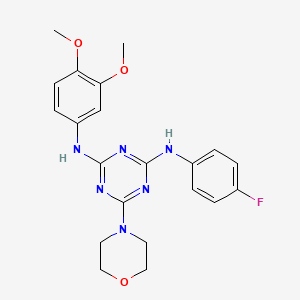

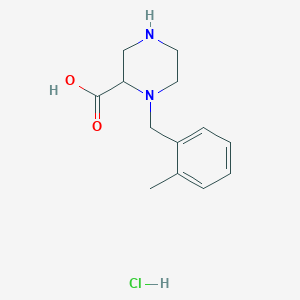
![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/no-structure.png)
